molecular formula C7H11ClN2O2S B13641740 (1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride

(1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride

Cat. No.: B13641740
M. Wt: 222.69 g/mol
InChI Key: QHIIIVVNKFYEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-Propyl-1h-imidazol-5-yl)methanesulfonyl fluoride with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form corresponding sulfonamide and sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form (1-Propyl-1h-imidazol-5-yl)methanesulfonic acid.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound.

    Amines and Alcohols: Common nucleophiles for substitution reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from reactions with amines.

    Sulfonate Derivatives: Formed from reactions with alcohols.

    Methanesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry

(1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride is used as a reagent in organic synthesis. It is employed in the preparation of various imidazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions. These modifications can help in studying the structure and function of biomolecules.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and catalysts. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.

    (1-Propyl-1h-imidazol-5-yl)methanesulfonyl Fluoride: A related compound with a fluoride group instead of chloride.

    Tosyl Chloride: Another sulfonyl chloride compound used in organic synthesis.

Uniqueness

(1-Propyl-1h-imidazol-5-yl)methanesulfonyl chloride is unique due to the presence of the imidazole ring, which imparts specific reactivity and properties. The imidazole ring can participate in various chemical reactions, making this compound versatile in synthetic applications.

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

(3-propylimidazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H11ClN2O2S/c1-2-3-10-6-9-4-7(10)5-13(8,11)12/h4,6H,2-3,5H2,1H3

InChI Key

QHIIIVVNKFYEBV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC=C1CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.